![molecular formula C13H11F3N2O2 B12567385 Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- CAS No. 467218-71-9](/img/structure/B12567385.png)
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is a complex organic compound with a molecular formula of C13H10F4N2O2 . This compound is characterized by the presence of a benzamide core, a propynyl group, and a trifluoroacetyl-substituted amino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves several steps. One common method includes the reaction of 3-fluoro-N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-benzamide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- can be compared with other similar compounds, such as:
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide: This compound is a selective cyclooxygenase-1 (COX-1) inhibitor.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-.
Propriétés
Numéro CAS |
467218-71-9 |
|---|---|
Formule moléculaire |
C13H11F3N2O2 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
N-prop-2-ynyl-4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-7-17-11(19)10-5-3-9(4-6-10)8-18-12(20)13(14,15)16/h1,3-6H,7-8H2,(H,17,19)(H,18,20) |
Clé InChI |
LAJPOSFHLFBSHE-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



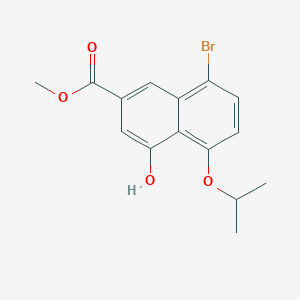
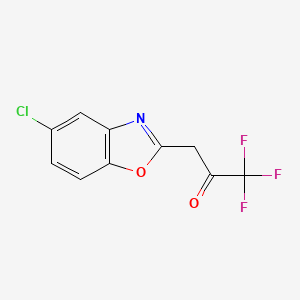
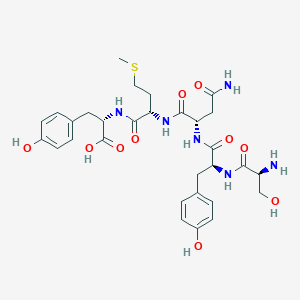

![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
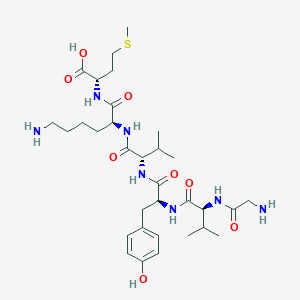

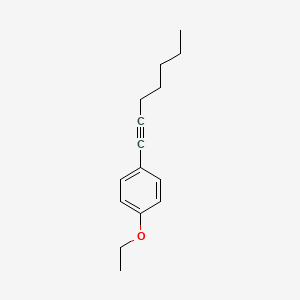
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)

![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
